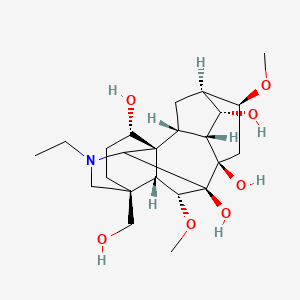

Takaosamine

Description

Properties

Molecular Formula |

C23H37NO7 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol |

InChI |

InChI=1S/C23H37NO7/c1-4-24-9-20(10-25)6-5-14(26)22-12-7-11-13(30-2)8-21(28,15(12)16(11)27)23(29,19(22)24)18(31-3)17(20)22/h11-19,25-29H,4-10H2,1-3H3/t11-,12+,13-,14-,15+,16-,17+,18+,19?,20-,21+,22-,23-/m0/s1 |

InChI Key |

PNKADVXQUJDNSJ-XVXCPXLRSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@](C31)([C@]5(C[C@@H]([C@@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)OC)O)CO |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)O)CO |

Synonyms |

takaosamine |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Takaosamine

Botanical Sources and Distribution of Takaosamine

Takaosamine is found in a number of plant species, with a notable presence in the Consolida and Aconitum genera. These plants are distributed across various geographical regions, particularly in southern Europe, northern Africa, and western Asia. nih.gov

Identification in Consolida Species

Takaosamine has been identified in several Consolida species. Studies have reported its isolation from the aerial parts of Consolida regalis S.F. Gray subsp. paniculata (Host) Soo var. paniculata. researchgate.netmdpi.comnih.govmdpi.comresearchgate.net It has also been found in Consolida orientalis (Gay) Schrödinger, isolated from fresh, whole plants and aerial parts. acs.orgnih.govresearchgate.netnih.govresearchgate.netacs.org Takaosamine's presence has also been documented in Consolida thirkeana (Boiss.) Bornm., Consolida sulphurea (Boiss. & Hausskn.) P.H. Davis, Consolida oliveriana (DC.) Schrödinger, Consolida ambigua (L.) P.W. Ball & V.H. Heywood (syn. Delphinium ajacis L.), and Consolida axilliflora (DC.) Schrödinger. nih.govksu.edu.trnp-mrd.orgias.ac.innottingham.ac.ukresearchgate.netacs.orgwikipedia.orgresearchgate.netnih.govgbif.org

Identification in Aconitum Species

Beyond the Consolida genus, takaosamine has also been identified in Aconitum species. It has been reported as a diterpene alkaloid present in Aconitum toxicum Rchb. core.ac.ukresearchgate.netu-szeged.hu Takaosamine has also been isolated from Aconitum vulparia Rchb. core.ac.uk Additionally, it is listed as a metabolite in Aconitum japonicum Thunb. np-mrd.orgknapsackfamily.com

Optimized Extraction Protocols for Takaosamine from Biological Matrices

The extraction of takaosamine from plant materials typically involves methods aimed at isolating alkaloidal compounds.

Solvent-Based Extraction Techniques

Solvent extraction is a common initial step in isolating alkaloids like takaosamine. Methanol (B129727) has been utilized in the extraction process of plant materials containing takaosamine. ksu.edu.tr For instance, dried and powdered aerial parts and roots of Consolida thirkeana have been extracted with methanol. ksu.edu.tr Another approach involves extracting plant material with ethanol. nottingham.ac.ukacs.org Air-dried and powdered plant parts have also been extracted with methanol using a Waring blendor. clockss.org The resulting extracts are then often concentrated. ksu.edu.trclockss.org

Advanced Chromatographic Purification Techniques for Takaosamine

Following initial extraction, various chromatographic techniques are employed for the purification of takaosamine. Multiple-step chromatographic separation procedures are often necessary due to the complex alkaloid compositions in plant extracts. core.ac.uk Techniques utilized include open column chromatography (CC), vacuum-liquid chromatography (VLC), gel filtration chromatography (GFC), centrifugal planar chromatography (CPC), and preparative layer chromatography (PLC). core.ac.uk These methods often employ stationary phases such as silica (B1680970) gel (SiO2), reversed-phase SiO2, aluminum oxide (Al2O3), and Sephadex LH-20, with different solvent systems used as the mobile phase. core.ac.uk High-performance centrifugal partition chromatography (HPCPC) has also been used to purify takaosamine from polar alkaloidal fractions. nottingham.ac.ukacs.org Additionally, thin-layer chromatography (TLC) is used for analysis during the isolation process. core.ac.ukclockss.org

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique utilized in both the analytical monitoring and preparative separation of natural compounds, including diterpene alkaloids like Takaosamine. While general applications of HPLC in the analysis and isolation of plant extracts are widely reported, specific detailed protocols for the preparative isolation of Takaosamine using HPLC were not extensively detailed in the provided search results. However, HPLC is commonly used to confirm the purity of isolated compounds and for the analysis of alkaloid content in plant extracts. ksu.edu.tru-szeged.hu Semi-preparative HPLC is also a key component in microfractionation techniques for separating extracts into time-based fractions for subsequent analysis and activity profiling. nih.govresearchgate.net

Column Chromatography (CC) and Vacuum-Liquid Chromatography (VLC)

Column Chromatography (CC) and Vacuum-Liquid Chromatography (VLC) are fundamental techniques in the initial stages of isolating alkaloids from crude plant extracts. CC, often utilizing stationary phases like alumina (B75360) or silica gel, is employed to remove bulk impurities such as polyphenolic compounds and to perform preliminary fractionation of the alkaloid content. u-szeged.hucore.ac.uk VLC is a variation of column chromatography that uses vacuum to increase solvent flow rate, allowing for faster separation. Both CC and VLC are integral parts of the multi-step chromatographic procedures used for the isolation of diterpene alkaloids, including Takaosamine, from Aconitum and Consolida species. u-szeged.hucore.ac.ukclockss.org

Gel Filtration Chromatography (GFC) and Centrifugal Planar Chromatography (CPC)

Gel Filtration Chromatography (GFC), often performed using stationary phases like Sephadex LH-20, is utilized to separate compounds based on their molecular size. u-szeged.huu-szeged.hu This technique is applied in the isolation schemes for diterpene alkaloids, including those isolated alongside Takaosamine, to further purify fractions obtained from previous chromatographic steps. u-szeged.huu-szeged.hu Centrifugal Planar Chromatography (CPC), sometimes referred to as Chromatotron, is another preparative chromatographic method that uses centrifugal force to drive the mobile phase across a thin layer of stationary phase coated on a spinning rotor. u-szeged.hucore.ac.ukclockss.orgu-szeged.hu CPC is employed in the extensive multi-step purification processes for isolating pure alkaloids from complex mixtures derived from Aconitum and Consolida plants. u-szeged.hucore.ac.uku-szeged.huresearchgate.net

Preparative Layer Chromatography (PLC)

Preparative Layer Chromatography (PLC) is a planar chromatographic technique used for the purification of compounds on a larger scale than analytical Thin-Layer Chromatography (TLC). PLC involves applying the sample as a band or spot on a thick layer of stationary phase coated on a plate, followed by development with a suitable solvent system. u-szeged.hucore.ac.ukclockss.orgu-szeged.hu Bands or spots corresponding to the desired compounds are then scraped off the plate, and the compound is extracted from the stationary phase. PLC is a common step in the isolation protocols for diterpene alkaloids, including Takaosamine, contributing to the purification of fractions obtained from column chromatography or other initial separation methods. u-szeged.hucore.ac.ukclockss.orgu-szeged.huresearchgate.net

Microfractionation Techniques for Bioactivity Profiling

Microfractionation techniques involve the hyphenation of separation methods, typically semi-preparative HPLC, with automated fraction collection into multi-well plates. nih.govresearchgate.netepdf.pub These microfractions can then be directly subjected to high-throughput biological assays for activity profiling. nih.govresearchgate.net This approach allows for the rapid screening of numerous fractions from a complex extract to pinpoint those containing biologically active compounds. Takaosamine has been mentioned in studies involving the bioactivity profiling of natural products, suggesting that microfractionation techniques could be applied in the discovery and targeted isolation of Takaosamine based on a specific biological activity. nih.govresearchgate.net This strategy streamlines the isolation process by guiding the purification efforts towards active fractions. nih.gov

Analytical Monitoring of Takaosamine Isolation Fractions

Throughout the isolation process of Takaosamine and other diterpene alkaloids, analytical monitoring of chromatographic fractions is crucial to track the separation and identify fractions containing the target compound. Thin-Layer Chromatography (TLC) is a widely used and rapid analytical technique for monitoring fractions obtained from column chromatography and other preparative methods. u-szeged.hucore.ac.ukclockss.org Fractions with similar TLC profiles are typically combined. Visualization of alkaloids on TLC plates can be achieved using spraying reagents such as concentrated sulfuric acid followed by heating or Dragendorff's reagent, which produce characteristic colors or spots. u-szeged.hu Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, is essential for the structural elucidation and confirmation of the purity of isolated compounds like Takaosamine. core.ac.ukclockss.orgresearchgate.netresearchgate.net Comparison of NMR data with reported values for known compounds is a standard method for identification. researchgate.net HPLC is also used for analytical monitoring to assess the purity of isolated compounds and to analyze the alkaloid composition of extracts and fractions. ksu.edu.tru-szeged.hu

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used and versatile chromatographic technique employed in the isolation and purification of various compounds, including alkaloids like takaosamine libretexts.orgsigmaaldrich.com. TLC is based on the principle of differential migration of compounds between a stationary phase and a mobile phase khanacademy.orgwikipedia.org. The stationary phase typically consists of a thin layer of adsorbent material, such as silica gel or aluminum oxide, coated onto an inert plate (e.g., glass, plastic, or aluminum) libretexts.orgsigmaaldrich.com. The mobile phase is a solvent or mixture of solvents that moves up the plate by capillary action sigmaaldrich.comkhanacademy.orgwikipedia.org.

In the context of alkaloid isolation, TLC is valuable due to its simplicity, speed, and cost-effectiveness, allowing for the analysis and separation of complex mixtures libretexts.orgwikipedia.org. Compounds are spotted onto the stationary phase, and as the mobile phase ascends, components of the mixture migrate at different rates depending on their affinities for the stationary and mobile phases sigmaaldrich.comkhanacademy.orgwikipedia.org. This differential migration leads to the separation of compounds into distinct spots libretexts.orgwikipedia.org.

TLC can be used analytically to monitor the progress of purification steps, assess the purity of fractions, and identify the presence of specific compounds by comparing their retention factors (Rf values) to those of known standards libretexts.orgwikipedia.orgyoutube.com. It can also be employed on a preparative scale (often referred to as Preparative Thin-Layer Chromatography or PTLC) to purify small quantities of compounds after initial separation by other chromatographic methods clockss.orglibretexts.orgias.ac.in.

Research on the isolation of takaosamine has utilized TLC as part of multi-step purification procedures. For instance, in the investigation of Delphinium menziesii, a fraction obtained from vacuum short column chromatography was further purified using PTLC on silica gel, employing a chloroform-methanol mixture (40:1) as the mobile phase, which successfully yielded takaosamine clockss.org. Similarly, TLC was used to analyze alkaloid content in fractions during the isolation process from Aconitum species core.ac.uk.

Advanced Structural Elucidation and Spectroscopic Characterization of Takaosamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of Takaosamine, providing detailed insights into its intricate three-dimensional architecture.

High-Field and Cryogenic Probe NMR Techniques

The complexity of Takaosamine's NMR spectra necessitates the use of high-field NMR spectrometers. rutgers.edusciencedaily.commit.edu These powerful instruments, operating at high magnetic field strengths, enhance both sensitivity and resolution, which is crucial for distinguishing between the numerous, often overlapping, signals in the spectra of complex molecules. nih.gov

Furthermore, the application of cryogenic probes, or "cold probes," significantly boosts the signal-to-noise ratio in NMR experiments. elsevierpure.comnmrwiki.org By cooling the detection coil and preamplifier to cryogenic temperatures, thermal noise is substantially reduced, leading to a sensitivity enhancement of up to a factor of five compared to room temperature probes. bruker.comnysbc.org This increased sensitivity is particularly advantageous for analyzing samples available in limited quantities and for conducting experiments that are inherently less sensitive.

One-Dimensional (1D) NMR Experiments (e.g., ¹H NMR, ¹³C NMR, JMOD)

One-dimensional NMR experiments provide the foundational data for the structural elucidation of Takaosamine. The ¹H NMR spectrum reveals the chemical environment and coupling interactions of the hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton. A detailed NMR study led to the complete ¹H NMR chemical shift assignments for Takaosamine and revisions to some of its ¹³C NMR signal assignments. nih.gov

Two-Dimensional (2D) NMR Experiments (e.g., ¹H-¹H COSY, NOESY, HSQC, HMBC)

A variety of two-dimensional (2D) NMR techniques have been instrumental in assembling the complete structure of Takaosamine. nih.gov These experiments provide correlation maps between different nuclei, allowing for the unambiguous assignment of signals and the determination of the molecule's connectivity and spatial arrangement. wikipedia.org

¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish the connectivity of proton spin systems within the molecule. sdsu.edulongdom.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the relative stereochemistry of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.com This allows for the direct assignment of protons to their corresponding carbon atoms. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects correlations between protons and carbons over longer ranges (typically 2-4 bonds). youtube.com This experiment is vital for connecting the various spin systems and piecing together the complete carbon framework of Takaosamine, especially for identifying quaternary carbons that lack directly attached protons. emerypharma.com

Complete Chemical Shift Assignment Methodologies

The complete and unambiguous assignment of all ¹H and ¹³C NMR signals for Takaosamine was achieved through a meticulous and combined analysis of both 1D and 2D NMR data. nih.govumich.edunih.govrsc.org The process involves integrating the information from COSY, HSQC, and HMBC experiments to build up the molecular fragments and then connect them to form the final structure. This comprehensive assignment is a prerequisite for the detailed stereochemical analysis of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of a compound's molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been employed to accurately determine the molecular formula of Takaosamine. nih.govwisdomlib.orgresearchgate.net This technique is highly sensitive and provides precise mass measurements, which are essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The structure of Takaosamine was established through spectroscopic methods, including HRESIMS. nih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable information about the structure of the molecule. youtube.comyoutube.comnih.govyoutube.com

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller fragment ions, or product ions, which are then mass-analyzed to generate a product ion spectrum. The fragmentation pattern is often unique to the molecule's structure and can be used for identification and detailed structural elucidation.

While specific, published MS/MS fragmentation data for Takaosamine is not widely available, a theoretical fragmentation pathway can be proposed based on its structure as an N-acetylated amino sugar (N-Acetyl-D-Talosamine). The fragmentation of such molecules is predictable and typically involves cleavages of the glycosidic bonds and within the sugar ring, as well as fragmentation of the N-acetyl group.

Upon ionization, the Takaosamine molecular ion would likely undergo several key fragmentation reactions. Common fragmentation pathways for N-acetylhexosamines include:

Loss of water (H₂O) and acetic acid (CH₃COOH) from the molecular ion.

Cleavage of the C-C bonds within the pyranose ring, leading to characteristic cross-ring cleavages.

Fission of the bond between the N-acetyl group and the sugar ring , leading to ions representing the sugar moiety or the acetyl group.

A plausible fragmentation pathway would involve the initial loss of the N-acetyl group side chain or sequential losses of water from the hydroxyl groups. The resulting fragment ions can provide definitive evidence for the core structure and the nature of the substituents.

Table 1: Predicted Key Fragment Ions for Takaosamine in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Description |

|---|---|---|---|

| 222.1 [M+H]⁺ | 204.1 | H₂O | Loss of a water molecule |

| 222.1 [M+H]⁺ | 162.1 | CH₃COOH | Loss of acetic acid from the N-acetyl group |

| 222.1 [M+H]⁺ | 126.1 | C₂H₄O₂ + H₂O | Cross-ring cleavage and water loss |

| 222.1 [M+H]⁺ | 84.1 | C₄H₈O₄ | Fragmentation of the sugar ring |

Note: This table represents predicted fragmentation based on general principles of mass spectrometry for N-acetylated amino sugars and is not based on published experimental data for Takaosamine.

Accurate Mass Measurement for Elemental Composition Determination

Accurate mass measurement, typically performed using high-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap analyzers, is essential for determining the elemental composition of a molecule. libretexts.org Unlike nominal mass, which is the integer mass of the most abundant isotope, accurate mass is the experimentally measured mass of an ion, which can be determined to several decimal places. rsc.org This high precision allows for the calculation of a unique elemental formula, as different combinations of atoms will have slightly different masses due to the mass defect of each element. msu.edu For ions with a mass below 200 Da, an accuracy of 5 ppm is often sufficient to unambiguously determine the elemental composition. msu.edu

For Takaosamine, the molecular formula is known to be C₈H₁₅NO₆. Using the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the theoretical monoisotopic mass can be calculated with high precision. An experimental measurement that matches this theoretical mass within a narrow error margin (typically < 5 ppm) confirms the elemental composition. docbrown.info

Table 2: Elemental Composition Data for Takaosamine

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₆ | PubChem nih.gov |

| Theoretical Exact Mass (Monoisotopic) | 221.08993720 Da | PubChem nih.gov |

| Nominal Mass | 221 Da | Calculated |

This interactive table allows users to see the fundamental data used to confirm the elemental formula of Takaosamine via high-resolution mass spectrometry.

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the pattern of X-rays scattered by the electron clouds of the atoms in a crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be constructed. researchgate.net

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography is the gold standard for molecular structure determination. mdpi.com The technique requires a high-quality single crystal of the compound, typically larger than 0.1 mm in all dimensions. researchgate.net The crystal is mounted in an intense beam of monochromatic X-rays, and the resulting diffraction pattern is recorded as the crystal is rotated. researchgate.net

Although a specific crystal structure for Takaosamine has not been reported in the searched literature, this technique would provide invaluable information. A successful analysis would yield:

Unambiguous confirmation of the molecular connectivity and relative stereochemistry of the chiral centers.

Precise measurements of all bond lengths and angles.

Detailed information on the conformation of the pyranose ring (e.g., chair or boat conformation).

Insight into the intermolecular interactions , such as hydrogen bonding, that dictate the crystal packing.

Table 3: Potential Crystallographic Data Obtainable for Takaosamine

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present within the crystal structure. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | Definitive geometric parameters of the molecule. |

| Torsion Angles | Data describing the conformation of the molecule. |

This table outlines the key structural parameters that would be determined from a single crystal X-ray diffraction analysis of Takaosamine.

Micro-Electron Diffraction (MicroED) for Nanocrystalline Samples

Micro-Electron Diffraction (MicroED) is a cryogenic electron microscopy (CryoEM) technique that has emerged as a powerful tool for determining the structures of molecules from nanocrystals that are far too small for conventional X-ray diffraction. nih.govlibretexts.org Crystals just hundreds of nanometers in size can be used to obtain high-resolution atomic structures. nih.gov The method involves collecting electron diffraction data from a frozen-hydrated crystal as it is continuously rotated in an electron beam. nih.gov

For a compound like Takaosamine, which may be difficult to grow into large single crystals suitable for X-ray analysis, MicroED presents a viable alternative for solid-state structure determination. The data obtained from a MicroED experiment is analogous to that from an X-ray experiment and can be processed using standard crystallographic software to solve and refine the atomic structure. nih.gov This technique could provide the same detailed structural information as single crystal X-ray crystallography, including bond lengths, angles, and absolute stereochemistry, but from vastly smaller crystalline samples. nih.gov

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, particularly infrared spectroscopy, probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies. An infrared spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber), which serves as a molecular "fingerprint" and provides valuable information about the functional groups present. miamioh.edu

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Takaosamine would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of these groups.

Table 4: Predicted FTIR Absorption Bands for Takaosamine

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3500 - 3200 | O-H (Alcohol) | Stretching (broad) |

| 3400 - 3250 | N-H (Amide) | Stretching |

| 3000 - 2850 | C-H (Alkane) | Stretching |

| 1680 - 1630 | C=O (Amide I) | Stretching |

| 1640 - 1550 | N-H (Amide II) | Bending |

| 1470 - 1350 | C-H (Alkane) | Bending |

This table is a prediction of the expected FTIR spectral features of Takaosamine based on its known chemical structure and standard infrared correlation tables.

Raman Spectroscopy (including Surface Enhanced Raman Scattering - SERS)

No studies detailing the Raman or Surface-Enhanced Raman Scattering (SERS) spectra of Takaosamine were found. Raman spectroscopy provides insight into molecular vibrations, offering a structural fingerprint of a compound. researchgate.netnih.gov SERS is a technique that can significantly enhance the Raman signal of molecules adsorbed on nanostructured metal surfaces, allowing for detection at very low concentrations. nih.govyoutube.com However, no application of these methods for the analysis of Takaosamine has been documented in the available resources.

Gas-Phase 'Action' IR Spectroscopy

Information regarding the analysis of Takaosamine using gas-phase 'action' infrared (IR) spectroscopy is not available. This technique is a powerful method for obtaining background-free IR spectra for isolated, neutral molecules in the gas phase. aps.orgnih.gov It involves the resonant absorption of multiple IR photons, which leads to molecular dissociation, allowing for the characterization of molecular structure without interference from solvents or substrates. aps.orgnih.gov Without experimental data, a discussion of its application to Takaosamine's structure is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

No specific UV-Vis absorption spectra for Takaosamine are available in the reviewed literature. UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly to identify and characterize chromophores—the parts of a molecule that absorb light in the ultraviolet or visible regions. researchgate.net Analysis of a compound's UV-Vis spectrum can provide information on conjugation and the presence of specific functional groups. The absence of this data for Takaosamine precludes any analysis of its chromophoric properties.

Advanced Spectroscopic Characterization Integration and Data Interpretation

Due to the lack of available data from the individual spectroscopic techniques mentioned above (Raman, Gas-Phase 'Action' IR, UV-Vis), an integrated analysis and interpretation of spectroscopic data for the advanced structural elucidation of Takaosamine cannot be performed. The combination of various spectroscopic methods is crucial for comprehensively determining complex molecular structures, but this requires the foundational data from each technique. researchgate.net

Chemical Synthesis and Derivatization Strategies for Takaosamine and Analogues

Total Synthesis Approaches to Takaosamine Core Structure

Total synthesis of complex natural products like diterpene alkaloids presents significant challenges due to their intricate polycyclic structures and multiple stereocenters. While the provided search results mention total synthesis methods for diterpene alkaloids in general, and the isolation of takaosamine alongside other alkaloids, specific detailed total synthesis approaches solely focused on the takaosamine core structure are not explicitly detailed within the provided snippets. mdpi.commolaid.com Total synthesis methods offer the potential to selectively modify the structure of diterpene alkaloids to enhance desired properties. mdpi.com

Semisynthetic Modifications of Takaosamine Precursors

Semisynthesis involves using naturally occurring compounds as starting materials for chemical modifications. This approach can be more efficient than total synthesis for complex molecules found in nature.

Derivatization from Naturally Occurring Alkaloids

Takaosamine and its analogues can be derived from other naturally occurring diterpene alkaloids, often isolated from plants. Studies have reported the isolation of takaosamine alongside other known alkaloids like delcosine, gigactonine (B1210825), and others from species such as Consolida orientalis and Aconitum moldavicum. researchgate.netresearchgate.netresearchgate.net Semisynthetic strategies have been employed to prepare libraries of analogues from these natural precursors. For instance, semisynthesis of lipo-alkaloids has been carried out using aconitine (B1665448) as a starting material through transesterification reactions. u-szeged.huu-szeged.hu The structural modification of diterpene alkaloids through semi-synthesis is a strategy used to optimize their activity. nih.gov

Chemo-Enzymatic Approaches in Semisynthesis

Chemo-enzymatic approaches combine chemical and enzymatic transformations to achieve synthesis. Enzymes can offer high regio- and stereoselectivity, which is particularly useful for complex molecules with multiple functional groups and stereocenters. While the provided snippets discuss chemo-enzymatic synthesis in the context of other compound classes like rare sugars and aminoglycoside antibiotics, and mention the potential of integrating enzymatic catalysis with chemical synthesis, specific examples of chemo-enzymatic semisynthesis directly applied to takaosamine or its immediate precursors from natural alkaloids are not detailed. beilstein-journals.orgrsc.orgnih.govnih.govfrontiersin.org Chemo-enzymatic methods have been used for regio- and stereoselective late-stage functionalization of core scaffolds and for the construction of complex cyclic structures. beilstein-journals.org

Design and Synthesis of Takaosamine Analogues and Derivatives

The design and synthesis of takaosamine analogues and derivatives are important for exploring structure-activity relationships and potentially developing compounds with improved properties.

Rational Design Principles for Structural Diversification

Rational design principles for structural diversification involve using knowledge of the core structure and desired properties to guide the synthesis of new analogues. While the provided search results discuss design principles in other contexts like web design and digital-to-analog converters, and mention the structural diversity of diterpenoid alkaloids being essential for understanding structure-activity relationships, specific rational design principles specifically applied to the diversification of takaosamine structure are not elaborated. youtube.comyoutube.comresearchgate.netyoutube.comiwm-tuebingen.de However, the structural modification of diterpene alkaloids is a recognized strategy for optimizing their activity. nih.gov

Stereoselective Synthesis of Novel Analogues

Stereoselective synthesis is crucial for creating analogues with defined three-dimensional structures, as stereochemistry can significantly impact biological activity. The provided snippets highlight the importance and methods of stereoselective synthesis in the context of other compound classes like nucleotide analogues and diaminopimelic acid analogues. rsc.orgnih.govresearchgate.netethz.chpsu.edu These methods often involve using chiral starting materials, chiral auxiliaries, or enantioselective catalysis to control the formation of new stereocenters. ethz.ch While the synthesis of takaosamine analogues is mentioned, detailed examples of stereoselective synthesis specifically for novel takaosamine analogues are not provided in the search results. researchgate.netmolaid.com

Takaosamine is a hexosamine derived from D-talose, where the hydroxyl group at the 2-position is replaced by an amino group. nih.gov It is a component of certain diterpenoid alkaloids, such as those found in Delphinium scabriflorum. researchgate.net The chemical manipulation of natural products like takaosamine and its derivatives is a significant area of research for developing new compounds. Chemical transformations involve changing one set of chemical substances into another through the rearrangement of atoms and the formation or breaking of chemical bonds. wikipedia.org Functionalization reactions introduce specific functional groups into a molecule, altering its properties and reactivity. wikipedia.org

While the provided search results mention takaosamine's isolation and its presence in natural products researchgate.netresearchgate.net, detailed specific chemical transformation and functionalization reactions solely focused on modified takaosamine scaffolds are not extensively detailed in the initial search results. The results discuss general concepts of chemical reactions, synthesis, and derivatization wikipedia.orgwikipedia.orgkhanacademy.orgyoutube.comnih.govyoutube.comreagent.co.ukorganic-chemistry.orgrsc.orgwikipedia.orgyoutube.comorganic-chemistry.org, and mention takaosamine in the context of natural product isolation researchgate.netresearchgate.net.

To provide content strictly adhering to section 4.3.3, which focuses on chemical transformation and functionalization reactions for modified takaosamine scaffolds, more specific literature detailing synthetic modifications of takaosamine would be required. The current search provides a PubChem entry for D-Talosamine (Takaosamine) nih.gov, confirming its structure and basic properties, and mentions its presence in natural extracts studied for biological activities researchgate.netresearchgate.net. However, it does not offer specific reaction schemes or detailed findings on the chemical transformations applied to takaosamine or its modified forms.

Therefore, based on the provided search results, a comprehensive article section specifically detailing "Chemical Transformation and Functionalization Reactions for Modified Takaosamine Scaffolds" with data tables and detailed research findings cannot be generated without further targeted literature on the synthesis and modification of takaosamine derivatives.

Biosynthetic Pathways and Biotransformation of Takaosamine

Elucidation of Enzymatic Steps in Takaosamine Biosynthesis

The biosynthesis of diterpenoid alkaloids, including compounds found alongside Takaosamine, involves a series of enzymatic steps that transform precursor molecules into the final complex structures. While specific detailed enzymatic steps solely dedicated to the biosynthesis of Takaosamine have not been extensively elucidated in the provided search results, the biosynthesis of diterpenoid alkaloids generally involves key enzymatic transformations. These can include cyclization, hydroxylation, oxidation, and methylation reactions, often catalyzed by enzyme superfamilies such as cytochrome P450 monooxygenases, reductases, oxidases, and methyltransferases. mpg.dersc.org The complexity of diterpenoid alkaloid structures suggests a multi-enzymatic process. byjus.comresearchgate.net

Genetic Basis and Gene Cluster Identification for Takaosamine Production (Genome Mining)

The genes encoding the enzymes involved in the biosynthesis of secondary metabolites like alkaloids are often organized in biosynthetic gene clusters (BGCs) within an organism's genome. nih.govplos.org Genome mining is a widely used approach to identify these BGCs by analyzing genomic sequences for genes that are physically clustered and are predicted to encode enzymes involved in a specific biosynthetic pathway. nih.govmdpi.comnih.govnih.govnih.govyoutube.comziemertlab.com While genome mining has been successfully applied to identify BGCs for various natural products, including other alkaloid classes, specific information regarding the identified gene cluster solely responsible for Takaosamine biosynthesis was not found in the provided search results. nih.govmdpi.comnih.govnih.gov The identification of such a cluster would involve bioinformatic analysis of the genomes of Takaosamine-producing plants, looking for clustered genes encoding enzymes potentially involved in diterpenoid modification. mpg.deplos.org

Biotransformation of Takaosamine by Microorganisms and Cellular Systems

Biotransformation refers to the metabolic processes that alter the chemical structure of compounds, often mediated by enzymes from biological systems such as microorganisms or plant cellular systems. nih.govnih.govnih.govresearchgate.net While general principles of microbial and cellular biotransformation are well-established and involve various enzymatic reactions like oxidation, reduction, hydrolysis, and conjugation, specific studies detailing the biotransformation of Takaosamine by microorganisms or isolated cellular systems were not prominently featured in the search results. nih.govnih.govnih.gov However, the isolation of Takaosamine from plants implies its involvement in the plant's own metabolic processes, which include complex enzymatic transformations. researchgate.netcore.ac.uk Biotransformation techniques are increasingly used in natural product research to generate new derivatives or study metabolic fates. rsc.orgnih.govfrontiersin.org

Precursor Incorporation and Labeling Studies for Pathway Delineation

Precursor incorporation and labeling studies are crucial techniques used to elucidate biosynthetic pathways. These studies involve feeding isotopically labeled potential precursor molecules to the organism producing the natural product and then analyzing the incorporation pattern of the label into the final compound. This helps to map the sequence of reactions and identify the intermediates involved. While these methods are fundamental to understanding the biosynthesis of natural products, including alkaloids, specific detailed precursor incorporation and labeling studies conducted to delineate the precise biosynthetic pathway of Takaosamine were not found in the provided search results. epdf.pub Studies on the biosynthesis of other diterpenoid alkaloids have utilized labeling experiments to trace the origin of carbon and nitrogen atoms from primary metabolites. researchgate.net The application of similar methodologies would be essential to fully understand the biosynthetic route to Takaosamine.

Mechanistic Investigations of Takaosamine S Biological Interactions

Molecular Target Identification and Binding Characterization

Research has aimed to identify the specific molecules with which takaosamine interacts and to characterize the nature of these interactions.

Investigations into the modulation of ion channels by takaosamine have included examining its effects on the hERG potassium channel. The hERG channel (Kv11.1) is crucial for cardiac repolarization, and its inhibition can lead to potentially life-threatening arrhythmias. wikipedia.orgfrontiersin.orgnih.gov While some diterpenoid alkaloids have shown effects on ion channels, including a reported 3% inhibition of the hERG channel by takaosamine in one study, other related compounds showed no significant inhibitory activity on hERG channels. u-szeged.huresearchgate.net E-4031 is an experimental drug known to block hERG channels by binding to open channels. wikipedia.org

Takaosamine, like other norditerpenoid alkaloids, has been studied for its interactions with nicotinic cholinergic receptors (nAChRs). csic.es These receptors are ligand-gated ion channels permeable to ions like sodium, potassium, and calcium, and are activated by acetylcholine (B1216132). wikipedia.org Nicotinic receptors are found in various parts of the nervous system and at the neuromuscular junction. wikipedia.orgwikipedia.org Studies have indicated that norditerpenoid alkaloids can act as agonists or antagonists at nAChRs in both invertebrates and vertebrates. csic.es Research suggests that the insecticidal and antifeedant activity of some norditerpenoid alkaloids may be related to their high affinity for insect nicotinic cholinergic receptors, with potentially different binding site pharmacology compared to mammalian muscle nicotinic receptors. mdpi.com Hexamethonium is a known antagonist of neuronal nicotinic receptors, primarily blocking the ion pore. wikipedia.org Varenicline is a partial agonist for nicotinic cholinergic receptors, specifically the alpha4/beta2 subtype. nih.gov

Cellular Mechanistic Studies

Beyond specific molecular targets, studies have investigated the broader cellular effects of takaosamine, including its impact on energy production, drug transport, and cell viability.

Research suggests that the cytotoxic effects of certain diterpenoid alkaloids, including those related to takaosamine, could be linked to the inhibition of ATP production. rsc.orgcsic.es ATP synthase is a key enzyme in cellular metabolism responsible for generating ATP, and its malfunction is associated with various pathological conditions. nih.gov Inhibition of ATP synthase or interference with ATP production can significantly impact cellular function and viability.

Takaosamine's potential to interfere with drug transport mechanisms, such as P-glycoprotein (P-gp), has been explored, particularly in the context of multidrug resistance (MDR) in cancer cells. P-gp (also known as MDR1 or ABCB1) is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many chemotherapeutic drugs, out of cells, contributing to MDR. wikipedia.orgscirp.orgmdpi.com While the provided search results discuss P-gp inhibitors and their mechanisms, specific detailed findings on takaosamine's direct interaction or interference with P-gp were not prominently featured. However, the general mechanism of P-gp involves ATP hydrolysis to translocate substrates across the cell membrane. ecancer.org Inhibiting P-gp can interfere with drug permeability, absorption, metabolism, and retention. researchgate.net

Cellular viability and death mechanisms in response to takaosamine and related compounds have been investigated using various methods, including the MTT assay and the acid phosphatase (AP) method. csic.es The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often correlated with cell viability and proliferation. abcam.comwikipedia.orgbiotium.com It relies on the reduction of a tetrazolium salt (MTT) into an insoluble purple formazan (B1609692) product by metabolically active cells. wikipedia.orgpromega.ro The acid phosphatase method is another technique used to assess cell viability. csic.es Studies using these methods have indicated that some diterpenoid alkaloids can exhibit selective cytotoxicity towards cancer cell lines compared to non-tumorigenic cells and that their irreversible cytotoxic action might be related to the inhibition of ATP production. csic.es

Here is a summary of some research findings related to the cellular effects of takaosamine and related norditerpenoid alkaloids:

| Compound | Cell Line(s) Tested | Assay Method(s) | Key Finding(s) | Source |

| Takaosamine (and related NDAs) | CT26, SW480, HeLa, SkMel25, SkMel28, CHO | MTT, Acid Phosphatase | Selective cytotoxicity to cancer cells; irreversible effect on some lines; effects related to ATP production inhibition. | csic.es |

| Takaosamine | Leptinotarsa decemlineata (insect) | Antifeedant activity | EC50 = 0.66 µg/cm². researchgate.net | researchgate.net |

| Related NDAs | SF9 cell (insect) | Cytotoxicity | Delcosine LD50 = 32.37 µg/ml. researchgate.net | researchgate.net |

| Related NDAs | Mammalian CHO cells, T. cruzi | Cytotoxicity | None of the tested compounds were cytotoxic to mammalian CHO cells or T. cruzi. mdpi.com | mdpi.com |

Note: The table includes findings for takaosamine and related norditerpenoid alkaloids where specific data was available in the provided context.

Biochemical Pathway Modulation

Investigations into Takaosamine's impact on biochemical pathways have explored its potential to modulate enzyme activity and its role as an antioxidant.

Enzyme Inhibition Studies (e.g., Tyrosinase)

While some studies mention Takaosamine in the context of tyrosinase inhibitory effects from natural sources like Consolida species, detailed research specifically elucidating the mechanism of Takaosamine's action on tyrosinase is limited in the available literature. Tyrosinase is a key enzyme involved in melanogenesis and enzymatic browning in plants, and its inhibition can occur through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, as well as by chelating the copper ions in the enzyme's active site or by altering the enzyme's conformation. However, the precise mechanism by which Takaosamine might interact with tyrosinase has not been clearly defined in the provided research.

Antioxidant Mechanisms (e.g., Radical Scavenging, Metal Chelation)

General antioxidant mechanisms involve the neutralization of reactive oxygen species (ROS) and free radicals through processes such as radical scavenging and metal chelation. Radical scavenging involves donating an electron or hydrogen atom to stabilize free radicals, while metal chelation involves binding to metal ions that can catalyze the formation of damaging radicals. Although the broad concept of antioxidant activity is well-established, specific studies detailing Takaosamine's direct involvement in radical scavenging or metal chelation, or providing quantitative data on these activities, were not found in the reviewed literature. Research on the specific antioxidant mechanisms of Takaosamine appears to be limited.

Pest-Related Mechanistic Studies

Takaosamine, like other diterpenoid alkaloids, has demonstrated notable activity against various insect pests, leading to investigations into its antifeedant and insecticidal mechanisms.

Antifeedant Mechanism of Action in Insects (e.g., Shared Molecular Taste Chemoreception)

Takaosamine exhibits significant antifeedant activity against certain insect species. Studies on diterpenoid alkaloids, including Takaosamine, suggest that their antifeedant effects can be related to interactions with insect taste chemoreceptors. A shared molecular mechanism for antifeedant taste chemoreception involving ligand-gated ion channel antagonists, such as those acting on gamma-aminobutyric acid (GABA) receptors or nicotinic acetylcholine receptors (nAChRs), has been proposed in divergent insect species. nih.govnih.govmetabolomicsworkbench.org While the direct binding of Takaosamine to specific insect gustatory receptors (GRs) or its precise interference with downstream signaling pathways in taste neurons requires further detailed investigation, its antifeedant potency indicates an interaction with the insect's chemosensory system, deterring feeding behavior. Takaosamine has shown antifeedant activity against Leptinotarsa decemlineata with an EC50 value of 0.66 µg/cm².

Insecticidal Mechanisms

Beyond deterring feeding, Takaosamine also possesses insecticidal properties. The mechanisms underlying the insecticidal activity of diterpenoid alkaloids often involve disruption of the insect nervous system. Some diterpenoid alkaloids are known to interact with neuroreceptors, including nAChRs, which are crucial for neurotransmission in insects. While the precise molecular target(s) for Takaosamine's insecticidal action are still being investigated, its activity aligns with the known neurotoxic effects of related alkaloids. Takaosamine has demonstrated insecticidal activity against the larvae of Mythimna separata with a KD50 value of 271.5 μg/g. The correlation observed between the antifeedant and insecticidal potencies of some diterpenoid alkaloids and models involving nicotinic insecticides further supports the potential for neuroreceptor-mediated mechanisms. nih.gov

Anti-inflammatory and Analgesic Mechanistic Pathways

Takaosamine, a diterpene alkaloid, has been investigated for its potential anti-inflammatory and analgesic properties, with research focusing on its underlying mechanisms of action. Studies suggest that these effects may be mediated through interactions with key enzymatic pathways and ion channels involved in inflammatory and pain signaling.

One area of investigation involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are crucial in the biosynthesis of prostaglandins, lipid mediators that play significant roles in the induction and progression of inflammation and pain drugbank.comderangedphysiology.comwikipedia.orgnih.gov. COX-2 is typically induced at sites of inflammation by various stimuli, including inflammatory cytokines drugbank.comderangedphysiology.com. Inhibition of COX-2 activity leads to reduced production of pro-inflammatory prostaglandins, thereby mitigating inflammatory responses and associated pain drugbank.comderangedphysiology.comwikipedia.org. Research indicates that takaosamine, along with other diterpene alkaloids and lipo-alkaloids, can exhibit inhibitory activity against COX enzymes u-szeged.huresearchgate.net. Specifically, some studies have assessed the COX-1 and COX-2 inhibitory activity of takaosamine and related compounds u-szeged.huresearchgate.netu-szeged.hu.

Data from bioactivity screening of certain Aconitum alkaloids, including takaosamine, have shown their inhibitory effects on COX-1 and COX-2 enzymes u-szeged.hu. These findings support the traditional use of Aconitum species as anti-inflammatory agents and painkillers u-szeged.hu.

Another potential mechanism relates to the modulation of voltage-gated sodium channels, such as NaV1.2 channels, which are involved in the transmission of pain signals u-szeged.huresearchgate.netyoutube.comyoutube.com. Certain alkaloids from Aconitum species have been studied for their effects on these channels u-szeged.huresearchgate.net. While some alkaloids demonstrate potent activity on sodium channels, which can contribute to analgesic effects by blocking nerve signal transmission, the specific interaction of takaosamine with these channels and its contribution to analgesia requires further detailed investigation u-szeged.huresearchgate.netu-szeged.hu.

Furthermore, the anti-inflammatory effects of compounds can involve the modulation of cytokine production and signaling pathways such as NF-κB verywellhealth.comsinobiological.comclevelandclinic.orgthermofisher.comwikipedia.orgscbt.comnih.govwikipedia.orgoatext.comnih.govnih.gov. Inflammatory cytokines, such as TNF-α and interleukins, are key mediators of the inflammatory response verywellhealth.comsinobiological.comclevelandclinic.orgthermofisher.comwikipedia.org. The NF-κB pathway is a critical regulator of the expression of numerous genes involved in inflammation, including those encoding pro-inflammatory cytokines and COX-2 scbt.comnih.govwikipedia.orgoatext.comnih.govnih.gov. Inhibition of NF-κB activation can therefore suppress the production of these inflammatory mediators scbt.comnih.govwikipedia.orgoatext.comnih.govnih.gov. While the search results highlight the importance of NF-κB and cytokine modulation in inflammation and the mechanisms of various anti-inflammatory agents scbt.comnih.govwikipedia.orgoatext.comnih.govnih.gov, specific detailed research findings on takaosamine's direct effects on NF-κB signaling or cytokine production were not prominently featured in the provided snippets. However, given its classification as a norditerpenoid alkaloid, a class known for various pharmacological actions including anti-inflammatory effects csic.es, it is plausible that takaosamine's mechanisms could involve these pathways.

Research findings on the inhibitory activity of takaosamine on COX enzymes have been reported. The following table presents illustrative data points related to the COX inhibitory activity of takaosamine and other compounds, as found in the search results u-szeged.hu.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| Takaosamine | 3 ± 26 | 20 ± 5 |

| Aconosine | 15 ± 6 | 24 ± 9 |

| Dolaconine | 4 ± 21 | 10 ± 16 |

| Delavaconitine | 28 ± 10 | 44 ± 3 |

| Acotoxicine | 15 ± 1 | 31 ± 7 |

Note: Data extracted from a bioactivity screening study u-szeged.hu. Values are presented as mean ± standard deviation.

These data suggest that takaosamine exhibits some inhibitory activity against both COX-1 and COX-2, with a potentially greater effect on COX-2 compared to COX-1, although the standard deviations indicate variability in the measurements u-szeged.hu. Other tested alkaloids also show varying degrees of COX inhibition u-szeged.hu.

Further detailed research is needed to fully elucidate the specific molecular targets and pathways responsible for takaosamine's observed anti-inflammatory and analgesic effects, including comprehensive studies on its interactions with cytokine production, NF-κB signaling, and various ion channels involved in pain transmission.

Structure Activity Relationship Sar Studies of Takaosamine and Its Derivatives

Systematic Evaluation of Structural Motifs Impacting Biological Activity

Systematic evaluation of structural motifs in takaosamine and related norditerpenoid alkaloids has revealed several key features influencing their biological activity. Studies on antifeedant activity against the Colorado potato beetle (CPB) and Spodoptera littoralis have highlighted the importance of oxygenation patterns and the absence or presence of specific functional groups at certain positions on the diterpenoid skeleton. For instance, strong antifeedant activity against the CPB is associated with the absence of a benzoyl group at the C-14 position and the presence of oxygenated substituents at C-16. nih.gov Hydroxylation at C-14 appears to enhance antifeeding activity. nih.gov

In the context of hERG channel inhibition, the presence of two ester groups has been identified as an important structural feature for activity in some norditerpene diesters. nih.gov However, this is not a universal requirement for all compounds exhibiting hERG activity. nih.gov Comparing delectinine (with a C-1 methoxy (B1213986) group) and takaosamine (with a C-1 hydroxyl group) suggests that a change from a C-1 methoxy to a hydroxyl group can lead to decreased inhibitory effects on certain channels. cdutcm.edu.cn

Identification of Pharmacophores and Key Functional Groups for Interaction

While a detailed pharmacophore model specifically for takaosamine's interactions is not extensively described in the provided texts, studies on related diterpenoid alkaloids and hERG channel blockers offer insights into potential key functional groups. For hERG channel blockers, a proposed pharmacophore model includes a basic nitrogen center flanked by aromatic or hydrophobic groups. invivochem.cn π-stacking interactions between aromatic groups of the blocker and specific residues in the hERG channel's inner cavity are considered important for high-affinity binding, and the basic nitrogen may engage in cation–π interactions. invivochem.cn

For antifeedant activity, the presence of hydroxyl groups at C-13 and C-15 has been shown to be essential for activity against S. littoralis. nih.gov Acetylation at C-13 and C-15 demonstrated positive effects on antifeeding activity against L. decemlineata. nih.gov A benzene-containing cyclic substituent at position 14, alongside a hydroxyl group at position 3, can enhance antifeedant activity against S. exigua. nih.gov

Effects of Stereochemistry on Molecular Recognition and Activity

The stereochemistry of diterpenoid alkaloids plays a crucial role in their interaction with biological targets and, consequently, their activity. Although not specifically detailed for takaosamine in the provided texts, studies on related compounds emphasize the importance of stereochemical configuration. For example, stereochemistry at C-3 has been noted as important for the antifeedant activity of certain compounds. nih.gov The complex polycyclic structure of diterpenoid alkaloids like takaosamine contains multiple chiral centers, and the specific three-dimensional arrangement of substituents is critical for proper molecular recognition and binding to protein targets, such as ion channels or receptors involved in feeding deterrence.

Positional Effects of Substituents on Bioactivity (e.g., C-14, C-16, C-18 positions)

The position and nature of substituents on the takaosamine skeleton significantly impact its biological activity.

C-14 Position: The nature of the substituent at C-14 is particularly important for antifeedant activity. The absence of a benzoyl group at C-14 is favored for strong antifeedant effects against the CPB. nih.gov Conversely, hydroxylation at C-14 appears to increase this activity. nih.gov A C-14 benzoyl group in certain nAcChR agonists resulted in a lack of cytotoxicity. plantaedb.com A benzene-containing cyclic substituent at position 14 can enhance antifeedant activity against S. exigua. nih.gov

C-16 Position: Oxygenated substituents at C-16 are indicated to be important for strong antifeedant activity against the CPB. nih.gov

C-18 Position: While takaosamine itself does not have a substituent at C-18 mentioned in the context of SAR in these sources, studies on other norditerpenoid alkaloids highlight the significance of this position for other activities. For instance, a C-18 methylsuccinylanthranoyl substituent in methyllycaconitine (B43530) resulted in more potent cytotoxic action compared to a C-18 benzoyl group. plantaedb.com

The following table summarizes some of the reported biological activities of takaosamine and related compounds, illustrating the impact of structural variations:

| Compound | Relevant Structural Features | Biological Activity (Example) | Notes | Source |

| Takaosamine | C-1 hydroxyl | Antifeedant (CPB, S. littoralis), hERG inhibition | Moderate hERG inhibition (12.5% at 1 µM) | nih.govnih.govnih.gov |

| Delectinine | C-1 methoxy | Channel inhibition | Decreased inhibition compared to Takaosamine at C-1 hydroxyl | cdutcm.edu.cn |

| Compounds lacking C-14 benzoyl group | Lack of C-14 benzoyl | Strong antifeedant (CPB) | Favored for activity | nih.gov |

| Compounds with C-14 hydroxylation | C-14 hydroxyl | Increased antifeedant (CPB) | Enhances activity | nih.gov |

| Compounds with C-16 oxygenation | C-16 oxygenated substituents | Strong antifeedant (CPB) | Important for activity | nih.gov |

| Compounds with C-13/C-15 hydroxylation | C-13 and C-15 hydroxyl groups | Essential for antifeedant (S. littoralis) | Critical for activity | nih.gov |

| Compounds with C-13/C-15 acetylation | C-13 and C-15 acetyl groups | Positive antifeedant (L. decemlineata) | Enhances activity | nih.gov |

| Aconitine (B1665448) | Diester (C-8 acetyl, C-14 benzoyl) | hERG blockade | High activity (44.9% inhibition) | nih.gov |

| Septentriodine | Monoester | hERG blockade | Moderate activity (20.9% inhibition) | nih.gov |

| Gigactonine (B1210825) | Non-esterified | hERG inhibition | Marked activity (38.0% inhibition) | nih.gov |

| Songorine | C-1 hydroxyl, lacks 1,19-ether bridge | hERG inhibition | Low activity (13.2% inhibition) | nih.gov |

| Songoramine | Contains 1,19-ether bridge | hERG inhibition | Similar activity to Aconitine (36.4%) | nih.gov |

| Methyllycaconitine | C-18 methylsuccinylanthranoyl | Cytotoxicity | More potent than C-18 benzoyl substituent | plantaedb.com |

Computational and Chemogenomic Approaches in Takaosamine Research

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques offer powerful tools to explore the three-dimensional structure, electronic properties, and interaction behavior of molecules like Takaosamine. These methods range from simulating interactions with biological targets to predicting spectroscopic data and analyzing conformational preferences.

Ligand-Based and Structure-Based Modeling for Target Interaction

Computational modeling plays a significant role in understanding how natural products interact with biological targets. Both ligand-based and structure-based approaches are employed. Structure-based methods, such as molecular docking, are particularly useful when the three-dimensional structure of the target protein is available.

Computational docking simulations have been applied to diterpene alkaloids, including Takaosamine, to investigate their potential interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in diseases like Alzheimer's. These simulations can predict binding poses and estimate binding affinities, providing insights into the likely mode of inhibition. For instance, computational docking studies on diterpene alkaloids, including Takaosamine, have indicated that these compounds can be accommodated within the enzymatic cleft of targets like AChE, sometimes displaying favorable binding energy values compared to reference ligands. Takaosamine has also been included in studies investigating the interaction of natural products with the hERG channel, a key target in cardiac safety pharmacology, suggesting the potential for computational modeling in this area as well.

Ligand-based approaches, on the other hand, rely on the known activity of a set of ligands to derive a model that can predict the activity of new compounds. While specific ligand-based modeling studies solely focused on Takaosamine were not prominently found, these methods, such as pharmacophore modeling and QSAR (discussed in 8.2), are broadly applicable to series of related natural products, including diterpene alkaloids.

Quantum Mechanical Calculations (e.g., DFT for NMR Prediction, Gas-Phase Structures)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are valuable for obtaining detailed electronic and structural information about molecules. These calculations can provide insights into molecular geometries, electronic charge distributions, and spectroscopic properties.

One significant application of DFT in natural product research is the prediction of NMR chemical shifts. Accurate prediction of 1H and 13C NMR spectra using DFT can aid significantly in the structure elucidation of complex natural products by allowing comparison with experimental NMR data. While experimental NMR data for Takaosamine have been reported and are essential for its structural characterization, specific studies detailing the use of DFT calculations for de novo NMR prediction of Takaosamine were not explicitly found in the searched literature. However, the availability of experimental NMR data makes Takaosamine a suitable candidate for such computational validation or assistance in assigning complex spectra.

DFT calculations can also be used to study the structures and energetics of molecules in the gas phase. This is particularly relevant for understanding fragmentation patterns in mass spectrometry or for providing baseline structural information free from solvent effects. While gas-phase structures calculated by DFT are valuable in general chemical physics and analysis, specific applications of gas-phase DFT calculations to Takaosamine were not highlighted in the search results.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations are crucial for understanding the dynamic behavior of molecules, including their conformational flexibility and how they interact with their environment or biological targets.

Conformational analysis using MD simulations can reveal the range of shapes a molecule can adopt, which is critical for understanding its biological activity and binding to flexible targets. While MD simulations are widely used in computational drug design and the study of protein-ligand complexes involving natural products, specific research detailing molecular dynamics simulations performed on Takaosamine to analyze its conformational landscape or its dynamics in a biological context was not found in the provided search results.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. QSAR modeling, a key chemoinformatics method, aims to build predictive models that relate the chemical structure of compounds to their biological activity.

QSAR analysis has been applied to series of diterpene alkaloids, including those found alongside Takaosamine in natural sources, to identify structural features that are important for specific activities, such as analgesic effects or interaction with ion channels. A detailed QSAR analysis of diterpene alkaloids has revealed insights into the influence of specific functional groups and their positions on the activity, for instance, highlighting the importance of aroyl/aroyloxy groups at certain positions for analgesic activity. While Takaosamine has been included in studies reporting the activity of diterpene alkaloids, specific QSAR models where Takaosamine's structural contribution to activity is analyzed in detail were not a primary focus of the search results. However, given that Takaosamine is a diterpene alkaloid found in plants studied for their biological activities, it is a relevant compound for inclusion in broader QSAR studies of this class.

Machine Learning Approaches for Structure Elucidation and Activity Prediction

Machine learning (ML) techniques are increasingly being applied in chemistry and drug discovery for tasks such as structure elucidation from spectroscopic data and the prediction of biological activities or properties.

In the realm of structure elucidation, ML models, particularly those trained on large datasets of NMR spectra and corresponding structures, can assist in or even automate the process of determining the molecular structure of a compound from its NMR data. These methods can be particularly powerful for complex natural products where traditional NMR interpretation might be challenging. While the search results discussed the application of ML for NMR-based structure elucidation in general, no specific studies were found that highlighted the use of ML for the structure elucidation of Takaosamine itself.

ML is also widely used for predicting the biological activity or properties of compounds based on their chemical structures or descriptors. These predictive models can help prioritize compounds for experimental testing or identify potential lead compounds. Although ML is applied to predict the activity of natural products, including alkaloids, specific instances of ML being used to predict the activity profile of Takaosamine were not found in the provided search results.

Metabolomics for Comprehensive Chemical Profiling and Discovery

Metabolomics is a high-throughput approach used to identify and quantify the complete set of small-molecule metabolites within a biological sample or extract. This technique is invaluable for comprehensive chemical profiling of natural sources and for the discovery of new bioactive compounds.

Future Research Directions and Translational Prospects in Takaosamine Science

Integration of Multi-Omics Data for Holistic Understanding

A comprehensive understanding of takaosamine's biological effects and its role within the producing organisms requires the integration of multi-omics data. Multi-omics approaches combine data from various levels of biological information, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more holistic view of complex biological systems. nih.govfrontlinegenomics.comazolifesciences.commdpi.com Integrating these diverse datasets can reveal new insights into cellular functions and highlight the interrelationships of biomolecules. nih.govazolifesciences.com

For takaosamine, multi-omics integration could involve analyzing the genetic pathways responsible for its biosynthesis in plants, understanding how environmental factors influence its production at the transcriptional and metabolic levels, and identifying the proteins or pathways in target organisms (e.g., insects or mammalian cells) that interact with takaosamine. nih.govazolifesciences.com This integrated analysis can help in unraveling the underlying mechanisms at multiple omics levels and bridge the gap from genotype to phenotype. nih.gov While challenges in data integration and interpretation persist, computational tools and methodologies are available to address these complexities. frontlinegenomics.comazolifesciences.com Platforms and tools are being developed to facilitate the integration and analysis of multi-omics data, which can be particularly valuable for studying complex diseases or molecular interactions. mdpi.com

Advances in Automated and High-Throughput Screening for Takaosamine Research

Traditional bioassays for evaluating the activity of compounds like takaosamine can be resource-intensive and have low throughput, hindering large-scale activity screening. mdpi.com Advances in automated and high-throughput screening (HTS) are crucial for accelerating takaosamine research. HTS allows for the rapid testing of large numbers of chemical or biological compounds against specific biological targets using robotics, data processing software, and sensitive detectors. bmglabtech.comwikipedia.orglabkey.com

Applying HTS to takaosamine research could involve screening libraries of takaosamine derivatives or plant extracts containing takaosamine for specific biological activities, such as insecticidal effects or interactions with particular cellular targets. mdpi.comnih.govbmglabtech.comwikipedia.orglabkey.com This can significantly speed up the identification of promising candidates for further investigation. labkey.com HTS is a critical tool in modern drug discovery, enabling researchers to quickly recognize active compounds that modulate a particular biomolecular pathway. wikipedia.orglabkey.com The process typically involves preparing samples and compound libraries, automated assay execution, and data acquisition and analysis to identify potential "hits". bmglabtech.comlabkey.com

Development of Novel Synthetic Routes for Scalable Production and Diversity

The abundance of diterpenoid alkaloids like takaosamine in many plants can be extremely low, posing a challenge for obtaining sufficient quantities for research and potential applications. mdpi.com Developing novel and scalable synthetic routes for takaosamine and its analogs is essential for overcoming this limitation and enabling comprehensive studies, including structure-activity relationship (SAR) analyses. mdpi.comrsc.org

Scalable synthesis aims to produce useful quantities of a molecule through simple and efficient routes. rsc.org Research in this area would focus on developing chemical synthesis methods that are not only efficient in terms of yield and purity but can also be easily scaled up for larger-scale production. rsc.orgresearchgate.netchemistryviews.orgchemrxiv.org Furthermore, synthetic approaches offer the possibility of creating diverse analogs of takaosamine by modifying its chemical structure. mdpi.com This structural diversity can be explored to identify compounds with improved activity, selectivity, or reduced toxicity. mdpi.com The ability to synthesize libraries of new molecules around a lead compound is a key aspect of lead optimization in drug discovery. abx.de

Exploring Undiscovered Biosynthetic Capabilities

Understanding the biosynthetic pathways of takaosamine in plants can open avenues for exploring undiscovered biosynthetic capabilities and potentially manipulating these pathways for increased production or the generation of novel analogs. While the biogenesis of diterpenoid alkaloids generally involves the amination of tetracyclic or pentacyclic diterpenoids, the specific enzymes and genetic regulation involved in takaosamine biosynthesis may hold unique insights. nih.gov

Future research could focus on identifying the genes and enzymes responsible for each step of takaosamine biosynthesis using techniques such as genomics, transcriptomics, and metabolomics. nih.govazolifesciences.com Exploring the genetic diversity of takaosamine-producing plants could reveal variations in biosynthetic pathways leading to different alkaloid profiles. Additionally, synthetic biology approaches could be employed to engineer microorganisms or plants to produce takaosamine or its precursors, offering a potentially more sustainable and scalable source. mdpi.com

Refinement of Mechanistic Understanding for Selective Biological Targeting

While some studies have explored the biological activities of takaosamine, a refined understanding of its precise mechanisms of action at the molecular level is crucial for selective biological targeting. mdpi.comnih.gov This involves identifying the specific proteins, enzymes, or pathways that takaosamine interacts with and elucidating the nature of these interactions. mdpi.comnih.gov

Research in this area would utilize techniques such as target identification and validation, biochemical assays, and structural biology to pinpoint takaosamine's molecular targets. liveonbiolabs.comnih.gov Understanding the binding sites and the downstream effects of takaosamine's interactions can inform the rational design of analogs with enhanced selectivity for desired targets, minimizing off-target effects. abx.denih.govcore.ac.uk For example, studies on other diterpenoid alkaloids have investigated their interactions with nicotinic acetylcholine (B1216132) receptors, highlighting the importance of understanding binding sites and pharmacological differences between species. nih.gov Selective cytotoxic effects observed for some diterpenoid alkaloids indicate the potential for targeting specific biological pathways. researchgate.net

Prospects in Lead Compound Identification and Optimization

Takaosamine and its related diterpenoid alkaloids represent a promising class of natural products with potential for development into lead compounds for various applications, particularly in the area of pesticides. mdpi.comresearchgate.netnih.gov Future research will focus on identifying takaosamine or its derivatives as lead compounds and subsequently optimizing their properties for enhanced efficacy, selectivity, and reduced toxicity. abx.deliveonbiolabs.comnih.govnumberanalytics.comhama-univ.edu.sy

Lead compound identification can be achieved through various methods, including HTS of natural product libraries or synthetic compound collections. liveonbiolabs.comnumberanalytics.com Once a lead compound is identified, lead optimization involves modifying its chemical structure to improve its therapeutic potential. abx.deliveonbiolabs.comnumberanalytics.comhama-univ.edu.sy This iterative process often involves structure-activity relationship (SAR) analysis, medicinal chemistry modifications, and evaluation of pharmacokinetic and pharmacodynamic properties. nih.govnumberanalytics.com Computational modeling and structure-based drug design can also play a significant role in refining lead molecules. liveonbiolabs.com The goal is to develop compounds that are not only potent but also possess favorable drug-like properties for potential clinical or agricultural use. nih.gov

Q & A

Basic Research Questions

Q. What are the primary methodologies for identifying and characterizing Takaosamine in complex biological matrices?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and purity. For isolation, employ chromatographic techniques (e.g., HPLC with UV/Vis or fluorescence detection) optimized for amino sugar separation . Validate protocols using reference standards and cross-check spectral databases to minimize misidentification.

Q. How can researchers optimize the synthesis of Takaosamine to improve yield and scalability?

- Methodological Answer : Design fractional factorial experiments to test variables like reaction temperature, solvent polarity, and catalyst concentration. Use kinetic studies to identify rate-limiting steps. Characterize intermediates via thin-layer chromatography (TLC) and infrared (IR) spectroscopy for real-time monitoring .

Q. What analytical techniques are critical for distinguishing Takaosamine stereoisomers?